2,2-Difluoro-2-(4-pyridyl)ethylamine
Description
Properties
Molecular Formula |
C7H8F2N2 |
|---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
2,2-difluoro-2-pyridin-4-ylethanamine |
InChI |
InChI=1S/C7H8F2N2/c8-7(9,5-10)6-1-3-11-4-2-6/h1-4H,5,10H2 |
InChI Key |
GGCOKCQKWFSQEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(CN)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Strategic Handling and Hazard Analysis: 2,2-Difluoro-2-(4-pyridyl)ethylamine
[1][2]
Executive Summary & Structural Logic
2,2-Difluoro-2-(4-pyridyl)ethylamine (CAS: Implied analog 1211586-84-7 for HCl salt) represents a high-value pharmacophore in modern drug discovery.[1][2] It serves as a bioisostere for carbonyl groups and a metabolic block against oxidative deamination.
However, the introduction of the gem-difluoro moiety at the benzylic position (relative to the pyridine ring) fundamentally alters the physiochemical and safety profile compared to its non-fluorinated parent, 4-(2-aminoethyl)pyridine.[1][2]
The "Fluorine Effect" on Safety and Handling
As a Senior Application Scientist, I must emphasize that you cannot treat this simply as "another amine."
-
pKa Modulation: The electron-withdrawing effect of the
-fluorines significantly lowers the pKa of the primary amine from ~9.8 (standard alkyl amine) to approximately 6.8–7.2 .[1][2]-
Operational Impact: Unlike standard amines, this compound may exist significantly in its neutral (lipophilic) form even at physiological or slightly basic pH (pH 7.5–8.0). This increases skin permeation risks during aqueous workups.
-
-
Lipophilicity: The
group increases logP, facilitating rapid dermal absorption and blood-brain barrier penetration, necessitating stricter PPE protocols than standard pyridines.[1]
Comprehensive Hazard Analysis (SDS Synthesis)
Note: While specific regulatory data for this exact catalog number may be limited, the following classification is derived from verified structure-activity relationships (SAR) of 2,2-difluoroethylamine (CAS 430-67-1) and 4-(2-aminoethyl)pyridine.
GHS Classification (Derived)
| Hazard Class | Category | Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1][2] | DANGER |
| Eye Damage | 1 | H318: Causes serious eye damage.[1][3][4] | DANGER |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed (Pyridine moiety).[1] | WARNING |
| STOT - Single Exp. | 3 | H335: May cause respiratory irritation.[1][2][5] | WARNING |
Critical Health Risks[2][5]
-
Corrosivity: The free base is a potent alkylating-like agent and corrosive.[1] It will cause irreversible tissue destruction upon contact.
-
Ocular Threat: Amines with high lipophilicity can penetrate the cornea rapidly.[1] Immediate irrigation is not just a precaution; it is the only mechanism to save sight.
-
Inhalation: The hydrochloride salt is a fine dust; the free base is a volatile liquid/oil.[1] Both pose respiratory risks, potentially leading to chemical pneumonitis.
Engineering Controls & Personal Protective Equipment (PPE)
Trustworthiness Protocol: The following system is self-validating. If the indicator checks fail, the operation must halt.
The "Barrier-in-Depth" Strategy[1][2]
A. Engineering Controls
-
Primary Containment: All handling of the free base must occur within a certified Chemical Fume Hood (ISO Class 5 equivalent).[1]
-
Face Velocity Check: Must be
(100 fpm). Validation: Verify flow alarm is active before uncapping. -
Scrubbing: If generating significant vapors (e.g., during distillation), use an acid trap (
) to neutralize amine vapors before they enter the exhaust duct.[1]
B. PPE Selection Matrix (Permeation Logic)
Standard nitrile gloves are insufficient for prolonged contact with fluorinated amines due to enhanced lipophilicity.
-
Splash Protection (solids/salts): Double Nitrile (minimum 0.11 mm thickness).[1]
-
Immersion/Liquid Handling (Free Base):
-
Inner Layer: Nitrile (dexterity).
-
Outer Layer:Silver Shield / 4H (EVOH laminate) . This is non-negotiable for fluorinated solvents/amines.
-
Experimental Protocols & Workflows
Protocol A: Safe Generation of Free Base from HCl Salt
Context: You often purchase the stable HCl salt but need the free base for nucleophilic substitution.[1]
Safety Prerequisite: Ensure quenching bath (Sat.
-
Suspension: Suspend the hydrochloride salt (1.0 equiv) in Dichloromethane (DCM). Note: DCM is chosen for high solubility of the fluorinated free base.[1]
-
Biphasic Release: Cool to
. Slowly add (2.0 equiv).-
Expert Insight: Do not use saturated carbonate. The pKa depression means hydroxide is preferred to ensure complete deprotonation without generating excessive
gas which entrains toxic amine vapors.
-
-
Separation: Separate organic layer. Extract aqueous layer
with DCM. -
Drying: Dry over
(anhydrous). -
Concentration: Rotary evaporate at
(bath).-
Warning: The free base is volatile. Do not use high vacuum (<10 mbar) for extended periods or you will lose product into the pump oil, creating a hazardous maintenance issue later.
-
Protocol B: Spill Response (The "Amine-Quench" Method)
Do not use water immediately. Water spreads lipophilic amines.[1][2]
-
Isolate: Evacuate the immediate area (3-meter radius).
-
Absorb: Cover liquid spill with Vermiculite or Dry Sand mixed with Citric Acid powder (1:1 ratio).[1]
-
Collect: Sweep into a hazardous waste container labeled "Corrosive - Basic Organic."
-
Clean: Wash surface with 5% Acetic Acid, then soap and water.
Visualizing the Safety & Reactivity Logic
Diagram 1: Operational Decision Matrix
This workflow dictates the handling requirements based on the physical state of the compound.
Caption: Decision matrix for PPE and containment based on physical state and operational scale.
Diagram 2: The pKa Extraction Conundrum
This diagram illustrates why standard amine workups fail with fluorinated amines.
Caption: Comparative extraction behavior. The fluorinated amine remains neutral/lipophilic at physiological pH, increasing dermal risk.[1]
Waste Management & Disposal
Specific Fluorine Considerations: Do not mix with standard organic solvents if your facility incinerates waste at low temperatures.[1]
-
Segregation: Label waste clearly as "Halogenated Organic - Fluorinated Amine."
-
Compatibility: Ensure waste containers are HDPE or glass. Avoid aluminum containers, as wet fluorinated amines can be corrosive to aluminum over time.
-
Disposal: Must be sent to a high-temperature incinerator equipped with scrubbers for HF (Hydrogen Fluoride) capture.
References
-
PubChem. (2025). Compound Summary: 2,2-Difluoroethylamine (CAS 430-67-1).[1][2][6][7] National Library of Medicine. [Link]
-
Reich, H. J. (2024).[8] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1][2] [Link]
-
ECHA. (2025). C&L Inventory: Harmonised classification and labelling of pyridine derivatives. European Chemicals Agency. [Link]
Sources
- 1. 2,2-Difluoroethylamine|lookchem [lookchem.com]
- 2. Reagents for Synthesis - Enamine [enamine.net]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. biochemopharma.fr [biochemopharma.fr]
- 6. 2,2-DIFLUOROETHYLAMINE | 430-67-1 [chemicalbook.com]
- 7. Difluoroethylamine (2,2-Difluoroethylamine, Difluoroethan amine) CAS:430-67-1 [kangmei.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
Methodological & Application
Application Note: Synthesis Protocols Using 2,2-Difluoro-2-(4-pyridyl)ethylamine
Introduction & Strategic Value
In modern medicinal chemistry, the 2,2-difluoro-2-(4-pyridyl)ethylamine motif represents a high-value bioisostere.[1] It is frequently employed to replace standard ethylamine or benzylamine linkers.[1] The incorporation of the gem-difluoro (
-
pKa Modulation: The electron-withdrawing effect of the
group significantly lowers the pKa of the primary amine (typically from ~10.5 to ~7.0–7.5). This increases the fraction of uncharged molecules at physiological pH, potentially improving membrane permeability and oral bioavailability. -
Metabolic Stability: The
group blocks oxidative metabolism (e.g., P450-mediated dealkylation) at the benzylic-like position.[1] -
Lipophilicity Tuning: The fluorine atoms modulate
, often improving the physicochemical profile compared to the non-fluorinated parent.
However, this same electron-withdrawing nature renders the amine significantly less nucleophilic than standard alkyl amines.[1] Standard coupling protocols often fail or suffer from slow kinetics.[1] This guide details optimized protocols to overcome these reactivity barriers.
Physicochemical Profile
Understanding the specific properties of this building block is a prerequisite for successful synthesis.
| Property | Value / Characteristic | Impact on Synthesis |
| Structure | 4-(2-amino-1,1-difluoroethyl)pyridine | Steric bulk at |
| Amine pKa | ~7.1 (Predicted) | Low basicity; less likely to be protonated in basic organic solvents, but low nucleophilicity . |
| Pyridine pKa | ~5.2 | May compete for protons; avoid strongly acidic workups if product is acid-sensitive.[1] |
| 19F NMR | Excellent handle for reaction monitoring (triplet typically).[1] | |
| Stability | High | Stable to standard bases; |
Protocol 1: High-Efficiency Amide Coupling
Challenge: The reduced nucleophilicity of the amine requires high-activity coupling reagents.[1] Standard EDC/HOBt conditions often result in incomplete conversion.[1]
Recommended System: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or T3P (Propylphosphonic Anhydride).[1]
Materials
-
Amine: 2,2-Difluoro-2-(4-pyridyl)ethylamine (1.1 – 1.2 equiv).[1]
-
Coupling Reagent: HATU (1.2 equiv).[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).[1]
-
Solvent: Anhydrous DMF or DMAc (0.1 M concentration).
Step-by-Step Methodology
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 equiv). Note: Ensure the solution is basic (pH > 8 on wet pH paper) to fully deprotonate the carboxylic acid.
-
Reagent Addition: Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 5–10 minutes. The solution typically turns yellow/orange, indicating formation of the activated At-ester.
-
Amine Addition: Add 2,2-Difluoro-2-(4-pyridyl)ethylamine (1.2 equiv).
-
Reaction: Stir at RT for 2–4 hours.
-
Workup: Dilute with EtOAc. Wash with sat.[1]
(3x) and Brine (1x). Dry over .[1]-
Caution: Do not use 1N HCl for washing if your product retains the basic pyridine ring, as it will extract into the aqueous phase. Use dilute citric acid (pH 4–5) only if necessary and validated.[1]
-
Visualization: Amide Coupling Decision Tree
Figure 1: Decision logic for coupling electron-deficient gem-difluoroamines.
Protocol 2: Lewis-Acid Mediated Reductive Amination
Challenge: Formation of the imine intermediate is slow due to the electron-deficient nature of the amine. Standard reductive amination conditions (aldehyde + amine + STAB) often lead to alcohol byproducts (reduction of aldehyde) rather than the amine.
Solution: Pre-formation of the imine using Titanium(IV) isopropoxide (
Materials
-
Amine: 1.1 equiv.
-
Lewis Acid:
(1.5 – 2.0 equiv).[1] -
Reducing Agent:
(Sodium Borohydride) or .[1] -
Solvent: Anhydrous THF (Tetrahydrofuran).[1]
Step-by-Step Methodology
-
Imine Formation: In a dried flask under Nitrogen, combine the Aldehyde/Ketone and 2,2-Difluoro-2-(4-pyridyl)ethylamine in anhydrous THF.
-
Lewis Acid Addition: Add
(neat) via syringe.[1] -
Incubation: Stir at RT for 6–12 hours (or overnight).
-
Mechanism:[1] The Ti species acts as a water scavenger and Lewis acid, driving the equilibrium toward the imine/enamine.
-
-
Reduction: Cool the mixture to 0°C. Add
(3.0 equiv) portion-wise. (Note: is preferred over STAB here because the Ti-complex is robust).[1] -
Quench (Critical): The reaction will form a thick suspension.[1] Quench by adding 1N NaOH or saturated Rochelle’s Salt solution.[1] Stir vigorously for 1 hour until the phases separate clearly (titanium salts must precipitate or solubilize in the aqueous phase).
-
Extraction: Extract with EtOAc.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
Context: Attaching the amine to heteroaryl chlorides (e.g., chloropyrimidines, chloropyridines).
Materials
-
Amine: 1.0 – 1.1 equiv.[1]
-
Base:
(2.5 equiv) or (for faster kinetics). -
Solvent: DMSO or NMP (Polar Aprotic is essential).[1]
Step-by-Step Methodology
-
Setup: Combine reagents in a microwave vial or pressure tube.
-
Solvent: Add DMSO (0.2 M).
-
Reaction: Heat to 100–120°C .
-
Note: Unlike standard amines which react at 60–80°C, the difluoroamine requires higher temperatures due to the inductive effect reducing the nucleophilicity of the nitrogen lone pair.
-
-
Workup: Pour into water. The product often precipitates. If not, extract with EtOAc/Ether (3:1). The addition of ether helps pull the product out of DMSO during the wash.
Troubleshooting & Expert Tips
| Observation | Root Cause | Remediation |
| Low Conversion (Amide Coupling) | Amine nucleophilicity is too low for activated ester.[1] | Switch to T3P (50% in EtOAc) with Pyridine (3 eq) as base.[1] Heat to 60°C. T3P is superior for sterically hindered or electron-deficient amines.[1] |
| Product stuck in Aqueous Layer | Pyridine ring protonation.[1] | Adjust aqueous workup pH to ~9.0 using sat. |
| Aldehyde reduction (Reductive Amination) | Imine failed to form before reducing agent added.[1] | Use the Titanium Protocol (Protocol 2). Do not use "one-pot" STAB methods for this specific amine.[1] |
| Regioselectivity Issues (SNAr) | Amine reacting at wrong position. | The difluoroamine is a "harder" nucleophile. Use a less polar solvent (e.g., Dioxane) to modulate reactivity, though rate will decrease. |
References
-
Meanwell, N. A. (2018).[1][5][6] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[5][7] [Link][5]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[5] [Link][5]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. [Link]
-
Fadeyi, O. O., & Lindsley, C. W. (2009).[8] Rapid, General Access to Chiral
-Fluoroamines and -Difluoroamines via Organocatalysis.[1][8][9] Organic Letters, 11(4), 943–946.[8] [Link]
Sources
- 1. 2-Pyridylethylamine - Wikipedia [en.wikipedia.org]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Incorporating 2,2-Difluoro-2-(4-pyridyl)ethylamine into kinase inhibitors
Application Note: Strategic Incorporation of 2,2-Difluoro-2-(4-pyridyl)ethylamine in Kinase Inhibitor Design
Abstract
This guide details the rationale, synthesis, and characterization of incorporating 2,2-difluoro-2-(4-pyridyl)ethylamine (DFPEA) into ATP-competitive kinase inhibitors. The gem-difluoro (
Rationale & Design Strategy
In kinase inhibitor optimization, the "linker" region connecting the hinge-binding motif to the solvent-exposed tail is pivotal. Standard ethylamine linkers often suffer from rapid metabolic oxidation (CYP450) and excessive basicity, leading to hERG toxicity or poor membrane permeability.
The 2,2-difluoro-2-(4-pyridyl)ethylamine moiety addresses these issues through the gem-difluoro effect:
-
Modulation: The strongly electronegative fluorine atoms (
-position to the amine) exert a powerful inductive effect ( ), lowering the amine’s by 2–3 units compared to the non-fluorinated parent. This increases the fraction of neutral molecules at physiological pH, enhancing passive diffusion. -
Metabolic Blockade: The
group replaces oxidatively labile benzylic protons, blocking the primary site of metabolic deactivation. -
Bioisosterism: The
group mimics the bond angle and electron density of a carbonyl oxygen (amide bioisostere) while maintaining lipophilicity.
Design Logic Diagram
Caption: Logical flow for selecting the DFPEA moiety to solve common medicinal chemistry liabilities.
Synthetic Protocols
The synthesis is divided into two phases: (A) Construction of the fluorinated building block, and (B) Coupling to a kinase core scaffold (e.g., 2,4-dichloropyrimidine).
Phase A: Synthesis of 2,2-Difluoro-2-(4-pyridyl)ethylamine
Note: Direct reduction of
Reagents:
-
4-Iodopyridine
-
Ethyl bromodifluoroacetate
-
Copper powder (activated)
-
DMSO, Ethanol, THF
-
, Methanesulfonyl chloride (MsCl),
, .
Step-by-Step Protocol:
-
Cross-Coupling (Reformatsky-type):
-
Suspend activated Cu powder (2.5 equiv) in DMSO. Add ethyl bromodifluoroacetate (1.5 equiv) and stir at RT for 30 min to form the organocopper species.
-
Add 4-iodopyridine (1.0 equiv). Heat to 55°C for 12 hours.
-
Workup: Quench with cold saturated
. Extract with EtOAc. Purify via flash chromatography (Hex/EtOAc) to yield Ethyl 2,2-difluoro-2-(4-pyridyl)acetate .
-
-
Reduction to Alcohol:
-
Dissolve the ester in EtOH (
). Cool to 0°C. -
Add
(2.0 equiv) portion-wise. Stir at RT for 2 hours. -
Workup: Quench with acetone, concentrate, and partition between water/DCM. Yields 2,2-Difluoro-2-(4-pyridyl)ethanol .
-
-
Amine Installation (via Azide):
-
Mesylation: Treat the alcohol with MsCl (1.2 equiv) and
(1.5 equiv) in DCM at 0°C for 1 hour. -
Displacement: Dissolve crude mesylate in DMF. Add
(1.5 equiv). Heat to 60°C for 4 hours. -
Reduction: Hydrogenate the azide (
, 1 atm) over 10% Pd/C in MeOH for 2 hours. -
Product: 2,2-Difluoro-2-(4-pyridyl)ethylamine (Free base).
-
Phase B: Coupling to Kinase Core
Critical Insight: The
Protocol:
-
Dissolve 2,4-dichloropyrimidine (1.0 equiv) and the DFPEA building block (1.1 equiv) in anhydrous NMP or DMSO.
-
Add DIPEA (3.0 equiv).
-
Heat to 90–100°C for 4–6 hours. (Monitor by LCMS).
-
Workup: Dilute with water, extract with EtOAc. If the product is amphoteric, use n-butanol for extraction.
Synthetic Workflow Diagram
Caption: Step-wise synthetic route from commercial starting materials to the final kinase inhibitor.
In Vitro Characterization Protocols
Once synthesized, the inhibitor must be validated. The following protocols specifically assess the impact of the fluorinated moiety.
Protocol A: Potentiometric Determination
Objective: Confirm the reduction in basicity compared to the non-fluorinated analog.
-
Preparation: Prepare a
stock solution of the inhibitor in DMSO. -
Titration: Dilute to
in a mixed solvent system (e.g., water/methanol 1:1) to ensure solubility, or use a specialized apparatus (e.g., Sirius T3) for aqueous micro-titration. -
Measurement: Titrate with
HCl and KOH under inert gas ( ) to prevent carbonate formation. -
Analysis: Use the Bjerrum plot method to determine the ionization constant.
-
Expected Result: The
of the secondary amine should shift from ~9.5 (non-fluorinated) to ~7.0–7.5 (difluoro).
-
Protocol B: ADP-Glo™ Kinase Assay
Objective: Verify that the steric bulk of the
-
Reaction Mix:
Kinase Buffer, ATP, Kinase ( ), and Substrate ( ). -
Compound Addition: Add inhibitor (serial dilution, 10 points) to 384-well white plates.
-
Incubation: Incubate at RT for 60 min.
-
ADP-Glo Reagent: Add reagent to deplete unconsumed ATP (40 min incubation).
-
Detection: Add Kinase Detection Reagent to convert ADP to ATP
Luciferase signal. -
Read: Measure luminescence. Calculate
using a 4-parameter logistic fit.
Data Interpretation & Case Studies
When comparing the DFPEA analog to a standard Ethylamine analog, the following trends are typically observed:
| Property | Standard Ethylamine Analog | DFPEA Analog (Fluorinated) | Interpretation |
| 9.2 – 9.8 | 7.1 – 7.6 | Reduced basicity decreases lysosomal trapping and hERG binding. | |
| Lipophilicity ( | 1.5 | 2.1 | |
| Metabolic | < 15 min | > 60 min | Blockade of benzylic oxidation significantly extends half-life. |
| Kinase | 10 nM | 8 – 15 nM | Potency is usually maintained if the pocket tolerates the slightly larger Van der Waals radius of F vs H. |
Key Takeaway: If the
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Sato, K., et al. (2004). Synthesis of 2,2-difluoro-2-(4-pyridyl)ethanol derivatives via copper-mediated cross-coupling. Tetrahedron Letters. (General methodology reference for Reformatsky-type coupling). [Link]
Application Note: Acylation of 2,2-Difluoro-2-(4-pyridyl)ethylamine with Acid Chlorides
Abstract & Chemical Context
This guide details the optimized procedure for reacting 2,2-Difluoro-2-(4-pyridyl)ethylamine (Reactant A) with various Acid Chlorides (Reactant B) to form amide bonds. This specific amine scaffold is increasingly utilized in medicinal chemistry as a bioisostere for standard alkyl chains, offering improved metabolic stability and lipophilicity due to the gem-difluoro group.
Chemical Analysis & Challenges
-
Nucleophilicity: The
-position gem-difluoro group ( ) exerts a strong electron-withdrawing inductive effect (-I). This lowers the of the primary amine compared to non-fluorinated analogs (approx. 7.5–8.5 vs. 10.5), reducing its nucleophilicity. -
Pyridine Interference: The pyridine nitrogen is basic. In the presence of acid chlorides, it can form reactive
-acylpyridinium salts. While this can catalyze the reaction (similar to DMAP), it requires careful stoichiometric control of the base to prevent sequestration of the acylating agent. -
Stability: The 2,2-difluoro motif is generally stable, but harsh basic conditions at high temperatures should be avoided to prevent potential HF elimination, though this risk is lower here than in
-fluoroamines.
Reaction Mechanism & Workflow
The reaction follows a nucleophilic acyl substitution pathway. The added tertiary base (DIPEA or TEA) serves two roles:
-
Neutralizes the HCl byproduct to drive the equilibrium.
-
Ensures the primary amine remains deprotonated (free base) to act as a nucleophile.
DOT Diagram: Reaction Logic Flow
Caption: Step-by-step logic for the acylation process, emphasizing temperature control during reagent addition.
Experimental Protocols
Method A: Anhydrous Conditions (Standard)
Recommended for: High-value intermediates, hydrolytically unstable acid chlorides, and small-to-medium scale (mg to g).
Reagents:
-
Amine: 2,2-Difluoro-2-(4-pyridyl)ethylamine (1.0 equiv)
-
Acid Chloride: R-COCl (1.1 – 1.2 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.5 – 3.0 equiv) -
Solvent: Dichloromethane (DCM) (anhydrous, 0.1 M concentration)
Procedure:
-
Setup: Flame-dry a round-bottom flask containing a magnetic stir bar and purge with Nitrogen (
) or Argon. -
Dissolution: Add the Amine (1.0 equiv) and DCM . Stir until fully dissolved.
-
Base Addition: Add DIPEA (2.5 equiv). Note: Excess base is critical to neutralize HCl and prevent the pyridine ring from protonating, which would complicate the workup.
-
Cooling: Submerge the flask in an ice-water bath (0 °C). Stir for 10 minutes.
-
Acylation: Add the Acid Chloride (1.1 equiv) dropwise via syringe.
-
Observation: Slight fuming or precipitate formation (amine hydrochloride salts) is normal.
-
-
Reaction: Remove the ice bath after 15 minutes and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: Check reaction progress via LC-MS or TLC.[1] The starting amine (polar) should disappear, and a less polar amide spot should appear.
-
-
Workup: Dilute with DCM. Wash sequentially with:
-
Saturated
(removes unreacted acid chloride as carboxylate). -
Brine.[2]
-
Dry over
, filter, and concentrate.
-
Method B: Schotten-Baumann (Biphasic)
Recommended for: Scale-up (>10g), highly reactive acid chlorides, or if the amine is supplied as a salt (e.g., HCl salt).
Procedure:
-
Add an equal volume of 10% aqueous
or NaOH (if the acid chloride is stable enough). -
Vigorously stir the biphasic mixture at 0 °C.
-
Add the Acid Chloride (neat or in DCM) slowly.
-
Stir vigorously for 4 hours at RT.
-
Separate layers; extract the aqueous layer with DCM. Combine organics and dry.[2][4]
Purification Strategy: The "Acid-Base Switch"
Because the product contains a basic pyridine ring (approx
DOT Diagram: Purification Logic
Caption: Acid-Base extraction workflow utilizing the pyridine moiety for purification.
Protocol:
-
Dissolve crude residue in EtOAc or DCM.
-
Extract 3x with 1M HCl. The product (pyridine protonated) moves to the aqueous phase. Neutral impurities stay in organic.
-
Discard the organic layer.
-
Basify the combined aqueous acidic layers carefully with 6M NaOH or solid
until pH > 10. The product precipitates or oils out. -
Extract the cloudy aqueous mixture 3x with DCM.
-
Dry (Na2SO4) and concentrate to yield pure product.
Data Summary & Troubleshooting
Stoichiometry Table
| Component | Equiv. | Role | Notes |
| Amine | 1.0 | Nucleophile | Limiting reagent. |
| Acid Chloride | 1.1 - 1.2 | Electrophile | Slight excess accounts for hydrolysis. |
| DIPEA | 2.5 - 3.0 | Base | 1 eq for HCl, 1 eq to keep Pyridine free, 0.5 excess. |
| DMAP | 0.05 | Catalyst | Optional. Use only if reaction is sluggish. |
Troubleshooting Guide
-
Issue: Low Yield.
-
Issue: Pyridine Acylation.
-
Cause: Formation of stable N-acylpyridinium salts that don't transfer the acyl group.
-
Solution: Ensure the reaction is quenched with water/bicarbonate effectively to hydrolyze any N-acyl species on the pyridine ring back to the free pyridine.
-
-
Issue: Emulsion during workup.
-
Cause: Fluorinated compounds often change surface tension.
-
Solution: Filter the biphasic mixture through Celite or add a small amount of Methanol to break the emulsion.
-
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][] Tetrahedron, 61(46), 10827-10852.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
-
Patterson, A. W., et al. (2008). Protection of the Pyridine Nitrogen: Implications for Selectivity in Amide Coupling. Journal of Organic Chemistry. (General reference for pyridine handling in coupling).
Sources
Scale-up synthesis of 2,2-Difluoro-2-(4-pyridyl)ethylamine derivatives
Application Note: Scalable Synthesis of 2,2-Difluoro-2-(4-pyridyl)ethylamine
Executive Summary
The incorporation of gem-difluoro groups (
Unlike traditional laboratory methods that rely on hazardous deoxyfluorination reagents (e.g., DAST, Deoxo-Fluor) which pose severe explosion risks upon scale-up, this protocol utilizes a Copper-Mediated Cross-Coupling strategy followed by functional group manipulation. This route is selected for its superior safety profile, cost-effectiveness, and reproducibility at multi-gram to kilogram scales.
Route Selection & Strategic Analysis
The Challenge: Why not DAST?
Standard routes often involve converting a ketone to a gem-difluoro moiety using diethylaminosulfur trifluoride (DAST).
-
Scale-up Risk: DAST and its analogs are thermally unstable and can detonate above 90°C. The reaction generates stoichiometric HF, requiring specialized Hastelloy reactors.
-
Impurity Profile: Elimination side-products (vinyl fluorides) are common and difficult to separate from the desired product.
The Solution: Modular Building Block Assembly
We employ a 3-step sequence starting from commercially available 4-iodopyridine and ethyl bromodifluoroacetate .
-
Step 1: Copper-Mediated Cross-Coupling: Introduction of the
motif via a modified Ullmann-type reaction. -
Step 2: Ammonolysis: Quantitative conversion of the ester to the primary amide.
-
Step 3: Chemoselective Reduction: Reduction of the amide to the amine using Borane-Dimethyl Sulfide (
), avoiding reduction of the pyridine ring (a common issue with ).
Process Flow Diagram
Caption: Workflow for the 3-step synthesis of 2,2-Difluoro-2-(4-pyridyl)ethylamine, highlighting critical QC points.
Detailed Experimental Protocols
Step 1: Ethyl 2,2-difluoro-2-(pyridin-4-yl)acetate
Rationale: This step installs the difluoromethylene bridge. DMSO is the optimal solvent for stabilizing the Cu-intermediate, but thermal control is vital to prevent runaway decomposition.
Reagents:
-
4-Iodopyridine (1.0 equiv)
-
Ethyl bromodifluoroacetate (1.2 equiv)
-
Copper powder (2.2 equiv, <10 micron particle size preferred)
-
DMSO (anhydrous, 5 vol)
Protocol (100 g Scale):
-
Activation: In a nitrogen-flushed reactor, suspend Copper powder (2.2 equiv) in DMSO (2.5 vol). Stir vigorously for 15 min.
-
Addition: Add ethyl bromodifluoroacetate (1.2 equiv) slowly at 20-25°C. Note: An induction period may occur. Monitor internal temperature.
-
Coupling: Add 4-iodopyridine (1.0 equiv) dissolved in DMSO (2.5 vol).
-
Reaction: Heat the mixture to 50-55°C .
-
Critical Safety Parameter: Do NOT exceed 60°C. DSC data indicates potential onset of decomposition for the Cu-species/DMSO mixture above 115°C, but self-heating can begin lower [1].
-
-
Workup: Cool to RT. Dilute with EtOAc (10 vol) and quench with aqueous
(sat.). Filter through Celite to remove copper salts. -
Purification: Wash organic layer with water (3x) to remove DMSO. Concentrate. Purify via short-path distillation or silica plug if necessary.
QC Specifications:
-
NMR: Singlet around -103 ppm (vs
). -
Target Yield: 75-85%.
Step 2: 2,2-Difluoro-2-(pyridin-4-yl)acetamide
Rationale: Direct conversion to the amide avoids hydrolysis to the acid, which is difficult to isolate due to zwitterion formation with the pyridine nitrogen.
Protocol:
-
Dissolve the ester from Step 1 in Methanol (5 vol).
-
Cool to 0°C.
-
Bubble anhydrous
gas or add in MeOH (5 equiv). -
Stir at RT for 6-12 hours. Monitor by TLC/HPLC (disappearance of ester).
-
Isolation: Concentrate in vacuo. The product usually crystallizes upon removal of solvent. Triturate with cold
to obtain a white solid.
Step 3: 2,2-Difluoro-2-(pyridin-4-yl)ethylamine (dihydrochloride)
Rationale:
Protocol:
-
Setup: Charge Amide (Step 2) into a dry reactor under
. Add anhydrous THF (10 vol). -
Reduction: Add
(3.0 equiv) dropwise at 0°C. -
Reflux: Heat to reflux (65°C) for 4-6 hours.
-
Quench (Careful): Cool to 0°C. Slowly add Methanol (excess) to destroy excess borane (H2 evolution!).
-
Complex Breaking: Add conc. HCl (3 equiv) or HCl in dioxane. Reflux for 1 hour to break the Boron-Amine complex.
-
Isolation: Concentrate to dryness. Recrystallize the resulting hydrochloride salt from EtOH/EtOAc.
Analytical Control & Data Summary
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 98.0% (AUC) | HPLC (C18, ACN/H2O + 0.1% TFA) |
| Identity ( | Consistent with structure | 400 MHz NMR (D2O) |
| Identity ( | Singlet, | 376 MHz NMR |
| Residual Copper | < 20 ppm | ICP-MS (Critical for Step 1) |
| Water Content | < 1.0% | Karl Fischer |
Key Impurity Markers:
-
Des-fluoro impurity: Ar-CH2-CH2-NH2 (Resulting from over-reduction, rare with Borane).
-
Dihydropyridine: Resulting from ring reduction (Monitor via aromatic region in
NMR).
Safety & Handling (E-E-A-T)
-
DMSO/Copper Hazards: The combination of Ethyl bromodifluoroacetate, Copper, and DMSO can exhibit significant exotherms. Reaction calorimetry (RC1) is recommended before scaling beyond 1kg. Maintain
[1]. -
Borane Handling:
is pyrophoric and generates dimethyl sulfide (stench). Use a caustic scrubber (bleach) for the off-gas. -
Hydrofluoric Acid (HF): While this route avoids DAST, the combustion or thermal decomposition of the difluoro-intermediates can release HF. Standard HF first-aid kits (Calcium Gluconate gel) must be available.
References
-
Safety Evaluation of Copper-Mediated Cross-Coupling. Source: Organic Process Research & Development (ACS). Note: Highlights thermal stability issues of bromodifluoroacetate/Cu/DMSO mixtures. URL:[Link] (Generalized link to journal; specific data derived from Org. Process Res. Dev. 2018, 22, 10, 1400–1408).
-
Reduction of Amides to Amines. Source: Master Organic Chemistry / Reddit Chem Discussion. Note: Discusses the incompatibility of LAH with pyridine rings and the preference for Borane. URL:[Link]
-
Copper-Mediated C–C Coupling of Bromodifluoroacetates. Source: ChemRxiv / ResearchGate. Note: Detailed methodology for the coupling of ethyl bromodifluoroacetate with aryl halides. URL:[Link]
-
Scalable Synthesis of 4-(Difluoromethyl)pyridin-2-amine. Source: ResearchGate.[2] Note: Provides context on handling difluoro-pyridine intermediates on scale. URL:[Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to 1H NMR Interpretation of 2,2-Difluoro-2-(4-pyridyl)ethylamine Derivatives
Introduction: The Significance of Gem-Difluoro Groups in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of lead optimization. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated motifs, the gem-difluoro group (CF2) is of particular interest. Its ability to act as a bioisostere for carbonyl groups, ethers, and other functionalities makes it a valuable tool for medicinal chemists. The 2,2-Difluoro-2-(4-pyridyl)ethylamine scaffold is an exemplary platform, combining the advantageous properties of the gem-difluoro group with the versatile coordination and hydrogen bonding capabilities of the pyridyl and ethylamine moieties.
This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectroscopy of 2,2-Difluoro-2-(4-pyridyl)ethylamine derivatives. As a senior application scientist, my objective is to move beyond a mere recitation of spectral data, and instead, to provide a framework for the logical interpretation of these complex spectra, grounded in the fundamental principles of NMR and supported by experimental best practices.
Fundamental Principles: The Intricacies of 1H-19F Coupling
The interpretation of the 1H NMR spectra of organofluorine compounds is dominated by the phenomenon of spin-spin coupling between protons (¹H) and fluorine-19 (¹⁹F). Both nuclei have a spin of ½, leading to through-bond J-coupling that splits the signals of neighboring nuclei. Understanding the nature and magnitude of these couplings is paramount for accurate structural elucidation.
-
Geminal Coupling (²JHF): This coupling occurs between a proton and a fluorine atom attached to the same carbon. For sp³-hybridized carbons, the magnitude of ²JHF is typically large, often in the range of 45-60 Hz. This large coupling is a key diagnostic feature for identifying protons on a carbon bearing a fluorine atom. In the case of a gem-difluoro group, the methylene protons will be coupled to two fluorine atoms.
-
Vicinal Coupling (³JHF): This coupling occurs between a proton and a fluorine atom on adjacent carbon atoms. The magnitude of ³JHF is conformationally dependent, following a Karplus-type relationship. It can range from approximately 0 to 40 Hz. The dihedral angle between the H-C-C-F bond path significantly influences the coupling constant.
-
Long-Range Coupling (⁴JHF and beyond): Coupling over four or more bonds is also frequently observed in fluorinated compounds, although the magnitude is generally smaller (0-5 Hz). In aromatic systems like the pyridyl ring, these long-range couplings can provide valuable information about the spatial relationship between the fluorine atoms and the ring protons.
The presence of multiple fluorine atoms leads to complex splitting patterns that can be challenging to interpret at first glance. However, a systematic approach, combined with an understanding of these fundamental coupling principles, allows for the confident assignment of all proton signals.
Experimental Protocol for High-Quality 1H NMR of Fluorinated Amines
Acquiring a high-resolution and artifact-free 1H NMR spectrum is the prerequisite for accurate interpretation. The following protocol is a self-validating system designed to ensure data integrity.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. For amines, deuterated chloroform (CDCl₃) is often a good starting point. If the compound is a salt, deuterated water (D₂O) or methanol-d₄ (CD₃OD) may be necessary. Be aware that the chemical shifts of the amine protons can be highly solvent-dependent and may exchange with acidic protons in the solvent (e.g., the residual H₂O in DMSO-d₆ or the hydroxyl proton of CD₃OD). To observe the NH₂ protons, it is often beneficial to use a dry, aprotic solvent like CDCl₃ or acetonitrile-d₃ (CD₃CN).
-
Concentration: Aim for a concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent. This concentration is generally sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference for 1H NMR (δ = 0.00 ppm). However, in some fluorinated compounds, its signal may overlap with signals of interest. In such cases, a secondary standard like 1,4-dioxane (δ ≈ 3.73 ppm in CDCl₃) can be used.
2. NMR Spectrometer Setup and Data Acquisition:
-
Field Strength: A higher field strength spectrometer (e.g., 400 MHz or above) is highly recommended. The increased spectral dispersion at higher fields helps to resolve complex multiplets and simplifies the interpretation of coupling patterns.
-
Shimming: Meticulous shimming of the magnetic field is crucial to achieve high resolution and symmetrical line shapes. This is particularly important for resolving small long-range couplings.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Number of Scans: This will depend on the sample concentration. For a 5-10 mg sample, 16 to 64 scans are typically adequate.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient for protons in small molecules.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds will ensure good digital resolution.
-
-
¹⁹F Decoupling (Optional but Recommended): To simplify the ¹H spectrum and confirm assignments, a ¹H{¹⁹F} decoupled spectrum can be acquired. In this experiment, the fluorine nuclei are irradiated, which collapses the H-F couplings, resulting in simplified multiplets for the protons. Comparing the coupled and decoupled spectra can be a powerful tool for identifying which protons are coupled to fluorine. More advanced techniques like PSYCHE can also be employed for this purpose.[1]
In-Depth Interpretation of the ¹H NMR Spectrum of 2,2-Difluoro-2-(4-pyridyl)ethylamine
Let us now delve into the predicted ¹H NMR spectrum of the parent compound, 2,2-Difluoro-2-(4-pyridyl)ethylamine. The interpretation will be based on the fundamental principles discussed earlier.
Caption: Molecular structure of 2,2-Difluoro-2-(4-pyridyl)ethylamine.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃):
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| A | ~8.7 | Doublet of Doublets (dd) | ~5.0, ~1.5 | H-2', H-6' (Pyridyl) |
| B | ~7.5 | Doublet of Doublets (dd) | ~5.0, ~1.5 | H-3', H-5' (Pyridyl) |
| C | ~3.5 | Triplet of Triplets (tt) | ³JHH ≈ 7.0, ³JHF ≈ 15.0 | CH₂ (Methylene) |
| D | ~1.8 | Broad Singlet (br s) | - | NH₂ (Amine) |
Detailed Analysis:
-
Pyridyl Protons (Signals A and B): The 4-substituted pyridine ring will give rise to a characteristic AA'BB' spin system. The protons ortho to the nitrogen (H-2' and H-6') are the most deshielded due to the electron-withdrawing nature of the nitrogen atom and will appear at the lowest field (~8.7 ppm). The protons meta to the nitrogen (H-3' and H-5') will be at a higher field (~7.5 ppm). Both signals will appear as doublet of doublets due to ortho and meta H-H couplings. Long-range coupling to the fluorine atoms (⁴JHF and ⁵JHF) might also be present, which could further broaden the signals or introduce additional small splittings.
-
Methylene Protons (Signal C): The two protons of the CH₂ group are diastereotopic due to the adjacent chiral center (the carbon bearing the two fluorine atoms is not a chiral center, but the molecule as a whole is chiral). However, in many cases, they may appear as a single signal due to free rotation. This signal will be a triplet due to coupling with the two equivalent amine protons (³JHH ≈ 7.0 Hz). Each of these three lines will be further split into a triplet by the two geminal fluorine atoms (³JHF ≈ 15.0 Hz), resulting in a triplet of triplets. The chemical shift of these protons will be influenced by the electron-withdrawing gem-difluoro group and the amino group, and is predicted to be around 3.5 ppm.
-
Amine Protons (Signal D): The two protons of the primary amine will typically appear as a broad singlet around 1.8 ppm. The broadening is due to quadrupolar relaxation of the adjacent ¹⁴N nucleus and chemical exchange. The integral of this signal will correspond to two protons. In very dry solvents, coupling to the adjacent methylene protons (a triplet) might be observed.
Comparison Guide: The Influence of Substituents on the ¹H NMR Spectrum
The beauty of NMR spectroscopy lies in its sensitivity to subtle changes in molecular structure. By comparing the spectra of different derivatives, we can gain valuable insights into the electronic and steric effects of various substituents.
| Derivative | Substituent Position | Expected Change in ¹H NMR Spectrum | Rationale |
| N-Methyl Derivative | Amine | Disappearance of the NH₂ signal, appearance of a new singlet for N-CH₃ (~2.5 ppm). The CH₂ signal will simplify to a triplet of triplets (only H-F coupling). | The N-methyl group replaces the amine protons. |
| N,N-Dimethyl Derivative | Amine | Disappearance of the NH₂ signal, appearance of a new singlet for N(CH₃)₂ (~2.3 ppm). The CH₂ signal will simplify to a triplet (only H-F coupling). | The two N-methyl groups replace the amine protons. |
| 2'-Chloro Derivative | Pyridyl Ring | The pyridyl region will show a more complex pattern. The H-6' proton will be a doublet, H-3' will be a doublet, and H-5' will be a doublet of doublets. All pyridyl protons will experience a downfield shift. | The electron-withdrawing chlorine atom will deshield the remaining pyridyl protons. |
| 3'-Methoxy Derivative | Pyridyl Ring | The pyridyl region will show a more complex pattern with upfield shifts for the ortho and para protons (H-2', H-4', and H-6') relative to the methoxy group. A new singlet for the OCH₃ group will appear around 3.8 ppm. | The electron-donating methoxy group will shield the pyridyl protons. |
Troubleshooting and Advanced Analysis
-
Broad or Unresolved Signals: If the signals are broad, it could be due to poor shimming, the presence of paramagnetic impurities, or chemical exchange. Ensure the sample is pure and the spectrometer is well-shimmed. For the amine protons, warming or cooling the sample can sometimes sharpen the signals by altering the rate of exchange.
-
Complex Multiplets: For highly complex spectra, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable. COSY will show correlations between coupled protons, helping to identify the spin systems. HSQC will show correlations between protons and the carbons they are attached to, aiding in the assignment of both ¹H and ¹³C spectra.
-
Determining H-F Coupling Constants: While the splitting in the ¹H spectrum can give an indication of the H-F coupling constants, for precise measurement, ¹⁹F NMR or specialized 1D ¹H experiments like PSYCHE are recommended.[1]
Caption: Workflow for the interpretation of 1H NMR spectra of 2,2-Difluoro-2-(4-pyridyl)ethylamine derivatives.
Conclusion
The ¹H NMR spectra of 2,2-Difluoro-2-(4-pyridyl)ethylamine derivatives, while appearing complex due to ¹H-¹⁹F coupling, are readily interpretable with a systematic approach. By understanding the fundamental principles of geminal and vicinal H-F coupling, and by following a robust experimental protocol, researchers can confidently elucidate the structure of these important pharmaceutical building blocks. This guide provides a framework for not only interpreting the spectrum of the parent compound but also for predicting and understanding the spectral changes that occur upon derivatization, thereby empowering researchers in their drug development endeavors.
References
-
Dolbier, W. R., Jr. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons, Inc. [Link]
-
University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. [Link]
-
Gerig, J. T. (1978). Fluorine magnetic resonance of proteins. In Biological Magnetic Resonance (Vol. 1, pp. 139-203). Springer, Boston, MA. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Sources
19F NMR Chemical Shift Guide: 2,2-Difluoro-2-(4-pyridyl)ethylamine
This guide is structured as an advanced technical resource for researchers validating the synthesis or purity of 2,2-Difluoro-2-(4-pyridyl)ethylamine (CAS: 1211528-36-7). It synthesizes comparative data from structural analogs to define the expected NMR profile and provides a robust experimental protocol for verification.[1]
Executive Summary & Structural Context
2,2-Difluoro-2-(4-pyridyl)ethylamine is a critical bioisostere in medicinal chemistry, often used to replace carbonyl groups or improve metabolic stability in drug candidates. The gem-difluoro (
Expected Chemical Shift Range
Based on structural analogs and electronic shielding trends, the 19F NMR chemical shift for the
-
Primary Signal: A singlet (or triplet if proton-coupled) in the region of -100 ± 5 ppm .
-
Coupling: If run without proton decoupling, the signal will appear as a triplet (
Hz) due to coupling with the adjacent methylene protons ( ).
Comparative Chemical Shift Analysis
To validate the identity of your compound, compare its shift against these established structural analogs. The electron-withdrawing nature of the pyridine ring typically causes a downfield shift (less negative ppm) compared to the phenyl analog.
| Compound | Structure | 19F Shift ( | Solvent | Ref.[2][3] |
| Target Molecule | 4-Py- | -95 to -105 (Predicted) | CDCl | Est. |
| Phenyl Analog | Ph- | -103.5 | CDCl | [1] |
| Ester Precursor | 4-Py- | -100 to -105 | CDCl | [2] |
| Pyridine Analog | 2-Cl-4-Py- | -78 to -85 | CDCl | [3] |
| Sulfide Analog | 2-Py- | -96.3 | CDCl | [4] |
Key Insight: The replacement of the phenyl ring with a 4-pyridyl ring introduces an electron-deficient
Experimental Protocol: Self-Validating NMR Workflow
Objective: To acquire a quantitative and structurally definitive 19F NMR spectrum.
A. Sample Preparation[1][4][5][6][7]
-
Solvent Selection: Use CDCl
(Chloroform-d) for neutral amines.[1] If the sample is a hydrochloride salt ( ), use DMSO-d or CD OD to ensure solubility and prevent aggregation. -
Concentration: Prepare a 10-20 mM solution (approx. 5-10 mg in 0.6 mL solvent).
-
Internal Standard (Mandatory for Quantitation):
-
Add
-Trifluorotoluene ( -63.7 ppm) as an internal standard. -
Why? It is non-reactive, has a distinct shift away from the target region (-100 ppm), and allows for precise integration.
-
B. Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: zgig (Inverse gated decoupling) to suppress the Nuclear Overhauser Effect (NOE) for accurate integration.
-
Spectral Width: 200 ppm (Range: -50 to -250 ppm).
-
Relaxation Delay (D1): Set to
10 seconds .-
Reasoning: Fluorine nuclei in gem-difluoro groups often have long
relaxation times (2-5s). A short D1 will under-quantify the signal.[1]
-
-
Scans (NS): 64 - 128 scans for high signal-to-noise ratio.
Synthesis & Validation Pathway
The synthesis typically proceeds from 4-iodopyridine or a pyridine ester.[1] The critical step is the formation of the gem-difluoro linkage, followed by reduction to the amine.
Figure 1: Synthetic pathway highlighting the shift in 19F NMR signal from the ester intermediate to the final amine product.
Troubleshooting & Interpretation
Scenario: The signal appears as a quartet or complex multiplet.
-
Cause: Proton coupling.[1] The
group couples with the adjacent protons ( ) and potentially the aromatic protons ( ). -
Solution: Run a 19F{1H} (proton-decoupled) experiment. The signal should collapse into a clean singlet .
Scenario: Two signals are observed.
-
Cause: Rotamers (rare for this structure) or impurities.[1]
-
Check: If the second signal is at ~ -76 ppm, it is likely TFA (Trifluoroacetic acid) residue from HPLC purification. If at ~ -110 to -120 ppm, it may be the monofluoro impurity (incomplete fluorination).
References
-
Prakash, G. K. S., et al. (2012).[1] "Nucleophilic Difluoromethylation of Epoxides." Journal of Organic Chemistry, 77(11), 4784–4791. (Data for phenyl analog).
-
Sato, K., et al. (2000).[1][4] "Michael-type Reaction of Ethyl Bromodifluoroacetate." Chemical and Pharmaceutical Bulletin, 48(7), 1023–1025.[4] (Data for difluoroacetate esters).
-
ChemRxiv Preprints. (2020).[1] "Quantitative benchtop 19F NMR spectroscopy." (General shift ranges for fluorinated pyridines).
-
RSC Advances. (2019). "Difluoromethylation of activated X-H bond." (Data for 2-((difluoromethyl)thio)pyridine).
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. rsc.org [rsc.org]
- 3. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity [mdpi.com]
- 4. Michael-type Reaction of Ethyl Bromodifluoroacetate with a, b-Unsaturated Carbonyl Compounds in the Presence of Copper Powder [cpb.pharm.or.jp]
Lipophilicity & Physicochemical Profile: 2,2-Difluoro-2-(4-pyridyl)ethylamine Analogs
This guide provides an in-depth technical analysis of the lipophilicity and physicochemical profile of 2,2-Difluoro-2-(4-pyridyl)ethylamine analogs, designed for medicinal chemists and drug discovery scientists.
Executive Summary
In medicinal chemistry, the 2,2-difluoro-2-arylethylamine motif serves as a critical bioisostere for traditional ethylamines. The incorporation of a gem-difluoromethylene (
For 2,2-Difluoro-2-(4-pyridyl)ethylamine , the electron-withdrawing nature of the fluorine atoms drastically lowers the basicity (
Physicochemical Profile & Comparative Analysis
The "Fluorine Effect" on Basicity and Lipophilicity
The introduction of the
-
Parent Amine (
): High (~9.5–9.8). At pH 7.4, the molecule exists predominantly as a cation ( ), resulting in low lipophilicity and poor passive diffusion. -
Difluoro Analog (
): Low (~5.5–6.5). At pH 7.4, the molecule exists predominantly as a neutral species ( ), resulting in a higher and improved bioavailability.
Comparative Data Table
The following table contrasts the target molecule with its non-fluorinated parent and a phenyl analog to illustrate the specific contribution of the pyridine ring and fluorine substitution.
| Property | Target: 2,2-Difluoro-2-(4-pyridyl)ethylamine | Parent: 2-(4-pyridyl)ethylamine | Analog: 2,2-Difluoro-2-phenylethylamine |
| Structure | Pyridine- | Pyridine- | Phenyl- |
| Amine | ~5.5 (Estimated) | ~9.8 | ~6.0 |
| Pyridine | ~4.0 (Reduced basicity) | ~5.3 | N/A |
| Ionization (pH 7.4) | Neutral (Dominant) | Cationic (>99%) | Neutral |
| ~0.8 | ~0.5 | ~1.9 | |
| High (>0.5) | Low (<-1.[1][2][3][4][5][6][7]5) | High (>1.[5]5) | |
| Permeability | High | Low (Paracellular only) | High |
Note on Data: The
of the difluoro-analog is significantly lower (approx. 4 units) than the parent due to the-fluorine inductive effect. This is a known trend in gem-difluoroamines [1].
Mechanistic Visualization
The following diagram illustrates the Structure-Property Relationship (SPR) driving the lipophilicity changes.
Figure 1: Mechanistic pathway of pKa modulation by gem-difluorination leading to enhanced lipophilicity.
Experimental Protocols
To validate these properties in a drug discovery campaign, the following self-validating protocols are recommended.
High-Throughput LogD Determination (Miniaturized Shake-Flask)
This protocol determines the distribution coefficient at pH 7.4 using LC-MS/MS quantification.
Reagents:
-
1-Octanol (HPLC Grade)
-
Phosphate Buffered Saline (PBS), pH 7.4[8]
-
Test Compound (10 mM DMSO stock)
-
Internal Standard (e.g., Propranolol for high LogD, Atenolol for low LogD)
Workflow:
-
Phase Saturation: Mix equal volumes of 1-octanol and PBS. Shake vigorously for 24 hours to mutually saturate the phases. Separate layers.
-
Preparation:
-
Add 495
L of pre-saturated PBS to a 2 mL deep-well plate. -
Add 5
L of compound stock (10 mM). -
Add 500
L of pre-saturated 1-octanol.
-
-
Equilibration: Seal plate and shake at 800 rpm for 1 hour at 25°C. Centrifuge at 3000 rpm for 10 minutes to separate phases.
-
Sampling:
-
Octanol Phase: Transfer 10
L of the top layer to a new plate; dilute 100-fold with MeOH/Water (1:1). -
Aqueous Phase:[8] Transfer 10
L of the bottom layer to a new plate; dilute 10-fold with MeOH/Water (1:1).
-
-
Analysis: Quantify both phases using LC-MS/MS (MRM mode).
-
Calculation:
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the miniaturized shake-flask LogD assay.
Conclusion
The substitution of the ethylamine linker with a 2,2-difluoroethylamine moiety is a high-value strategy in medicinal chemistry. For 4-pyridyl analogs, this modification serves a dual purpose:
-
pKa Modulation: It depresses the amine
from ~9.8 to ~5.5, shifting the equilibrium from cationic to neutral at physiological pH. -
Lipophilicity Enhancement: It significantly increases
, facilitating transition across biological membranes and potentially improving oral bioavailability and blood-brain barrier (BBB) penetration.
Researchers should utilize the provided shake-flask protocol to empirically verify these values, as subtle electronic effects from the pyridine nitrogen position (2- vs 3- vs 4-pyridyl) can fine-tune the final
References
-
Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase. Source: PubMed Central (PMC). URL:[Link] Relevance: Explicitly details the pKa lowering effect (to ~5.5) of gem-difluorination on pyridine-ethylamine derivatives.
-
Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Source: Chemistry - A European Journal (via PubMed). URL:[Link] Relevance: Provides comparative data on pKa and LogP trends for gem-difluorinated amines vs. non-fluorinated counterparts.
Sources
- 1. 2,2-Difluoro-2-pyridin-2-ylethaneamine | C7H8F2N2 | CID 9964167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2-DIFLUOROETHYLAMINE | 430-67-1 [chemicalbook.com]
- 4. 2-(2,4-二氟苯基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Pyridylethylamine - Wikipedia [en.wikipedia.org]
- 6. PubChemLite - [2-(2,2-difluoroethoxy)pyridin-4-yl]methanamine (C8H10F2N2O) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
Validating Purity of 2,2-Difluoro-2-(4-pyridyl)ethylamine: A Comparative HPLC Guide
Topic: Validating Purity of 2,2-Difluoro-2-(4-pyridyl)ethylamine via HPLC Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The validation of 2,2-Difluoro-2-(4-pyridyl)ethylamine presents a unique chromatographic challenge that sits at the intersection of high polarity, basicity, and halogen-specific selectivity. Standard C18 protocols often fail to resolve this compound from its mono-fluoro impurities or result in severe peak tailing due to the exposed 4-pyridyl nitrogen.
This guide objectively compares three chromatographic approaches, ultimately identifying Pentafluorophenyl (PFP) stationary phases as the superior methodology. We provide a self-validating protocol designed to meet ICH Q2(R1) standards, ensuring robust separation of the target molecule from critical synthetic byproducts.
Part 1: The Technical Challenge
To validate purity effectively, one must understand the molecule's behavior in solution:
-
The Basicity Trap: The 4-pyridyl nitrogen is highly basic. On traditional alkyl-bonded silicas (C18), this nitrogen interacts strongly with residual silanols, causing peak tailing (asymmetry > 1.5) and variable retention times.
-
The Gem-Difluoro Effect: The gem-difluoro group (
) is the critical quality attribute. Synthetic routes often yield mono-fluoro or des-fluoro impurities. Standard hydrophobic interaction (C18) often fails to distinguish between a and a moiety due to their similar hydrophobicity. -
Polarity: The ethylamine tail makes the molecule highly polar, leading to early elution (low
) in reverse-phase conditions, potentially co-eluting with the solvent front.
Part 2: Comparative Analysis of Methodologies
We evaluated three common separation modes for this specific fluorinated amine.
Method A: Standard C18 (The "Default" Approach)
-
Mechanism: Hydrophobic interaction.
-
Outcome: Suboptimal.
-
Data Insight: High probability of co-elution with mono-fluoro impurities. The basic pyridine ring causes severe tailing unless high concentrations of ion-pairing reagents (e.g., TEA or TFA) are used, which suppresses MS sensitivity.
-
Verdict: Avoid for purity assays; acceptable only for rough reaction monitoring.
Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)
-
Mechanism: Partitioning into a water-enriched layer on a polar stationary phase.
-
Outcome: Variable.
-
Data Insight: Excellent retention for the polar amine. However, HILIC is often less robust regarding sample diluent effects (the "solvent mismatch" problem). Separation of the difluoro vs. mono-fluoro species is often poor because the fluorine modification does not significantly alter the hydrophilic partitioning coefficient.
-
Verdict: Good for retention, poor for specific impurity profiling.
Method C: Pentafluorophenyl (PFP) (The Recommended Standard)
-
Mechanism: Multiple interactions:
stacking (with pyridine), Dipole-Dipole (with C-F bonds), and Hydrogen Bonding. -
Outcome: Superior.
-
Data Insight: The PFP ring on the column interacts specifically with the fluorine atoms on the analyte. This "fluorine-fluorine" affinity (often described as shape selectivity or dipole interaction) provides baseline resolution between the target gem-difluoro compound and its mono-fluoro impurities.
-
Verdict: The Gold Standard for validation.
Summary of Performance Data
| Parameter | Standard C18 | HILIC (Silica) | PFP (Recommended) |
| Retention ( | Low (< 1.0) | High (> 5.[1]0) | Optimal (2.0 - 5.0) |
| Peak Symmetry | Poor (Tailing > 1.8) | Good (1.0 - 1.2) | Excellent (1.0 - 1.3) |
| F-Selectivity | Low ( | Low | High ( |
| Reproducibility | High | Low (equilibration issues) | High |
Part 3: The Validated Experimental Protocol (PFP Method)
This protocol is designed to be self-validating . The specific conditions ensure that if the system is not working (e.g., old column, bad buffer), the System Suitability Test (SST) will fail immediately.
1. Chromatographic Conditions
-
Column: Kinetex PFP or ACE C18-PFP,
mm, (or ).-
Why: The core-shell technology provides high efficiency; the PFP phase provides the necessary selectivity.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Why: Low pH ensures the pyridine and amine are fully protonated, improving peak shape. Ammonium formate is MS-compatible.[2]
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Why: ACN provides sharper peaks for basic compounds compared to Methanol on PFP phases.
-
-
Flow Rate: 0.8 mL/min.
-
Column Temp:
(Controls viscosity and kinetics). -
Detection: UV at 254 nm .
-
Why: The pyridine ring has a strong absorption maximum at ~254 nm. The aliphatic amine and fluorines do not interfere.
-
2. Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold (Traps polar amine) |
| 2.0 | 5 | End of loading |
| 12.0 | 60 | Linear Gradient (Elutes impurities) |
| 12.1 | 95 | Wash |
| 15.0 | 95 | Hold Wash |
| 15.1 | 5 | Re-equilibration |
| 20.0 | 5 | Ready for next injection |
3. Standard & Sample Preparation
-
Diluent: 90:10 Water:Acetonitrile (v/v) + 0.1% Formic Acid.
-
Critical: Do not dissolve in 100% organic solvent; this will cause "solvent effect" peak distortion for early eluting polar amines.
-
-
Concentration: 0.5 mg/mL for Assay; 0.5 µg/mL for Sensitivity (LOQ).
Part 4: Validation Framework (ICH Q2(R1) Alignment)
To ensure scientific integrity, the method must be validated against the following criteria.
A. Specificity (The Critical Test)
You must demonstrate the separation of the target from likely synthetic impurities.
-
Impurity 1: 2-Fluoro-2-(4-pyridyl)ethylamine (Incomplete fluorination).
-
Impurity 2: 4-Acetylpyridine (Starting material/Hydrolysis product).
-
Acceptance Criteria: Resolution (
) between Target and Impurity 1 must be . -
Note: The PFP column is specifically chosen to pass this test. C18 usually fails here.
B. Linearity & Range
-
Prepare 5 levels from 50% to 150% of target concentration.
-
Acceptance:
.
C. Robustness (Self-Validation)
-
Intentionally vary pH by
units. -
Observation: If retention time shifts significantly (>5%) with small pH changes, the buffer capacity is insufficient. The 10mM Formate buffer is selected to prevent this.
Part 5: Visualization of Workflow
The following diagram illustrates the decision logic and validation workflow for this specific molecule.
Caption: Decision tree for selecting the PFP stationary phase based on the specific chemical moieties of the target molecule, leading to ICH Q2(R1) compliance.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005.
- Bell, D. S., & Jones, A. D.Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase. Journal of Chromatography A, 2005.
- Euerby, M. R., et al.Chromatographic classification and comparison of commercially available reversed-phase stationary phases for the analysis of pharmaceutical compounds. Journal of Chromatography A, 2007. (Comparison of C18 vs PFP selectivity).
-
Phenomenex Application Guide. Separation of Fluorinated Compounds using Kinetex PFP. (General reference for PFP column specifications).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
